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Abstract

The kava plant (Piper methysticum), a cornerstone of Pacific Islander tradition, is a rich source
of bioactive compounds beyond its well-known kavalactones. Among these are the natural
chalcones—Flavokawain A, B, and C—which have garnered significant scientific interest for
their potent and diverse pharmacological activities.[1][2] These compounds, characterized by
their classic 1,3-diaryl-2-propen-1-one backbone, have demonstrated promising anti-cancer,
anti-inflammatory, and antioxidant properties in a multitude of preclinical studies.[1][3]
Flavokawain A, the most abundant of the three, exhibits significant anti-inflammatory effects by
modulating key signaling pathways such as NF-kB and MAPK, and induces apoptosis in
cancer cells through mitochondria-dependent mechanisms.[1][2] Flavokawain B, while noted
for being a more potent cytotoxic agent in some cancer cell lines, also displays strong anti-
inflammatory and pro-apoptotic activities, though its potential for hepatotoxicity remains a
subject of investigation.[1][4][5] Flavokawain C has also emerged as a powerful anti-cancer
agent, inducing cell cycle arrest and apoptosis in various cancer models.[1][6] This technical
guide provides an in-depth overview of the natural chalcones found in the kava plant,
summarizing their physicochemical properties, detailing their bioactivities with quantitative data,
elucidating the signaling pathways they modulate, and providing detailed experimental
protocols for their study.
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Physicochemical Properties of Kava Chalcones
(Flavokawains)

Three primary chalcones have been isolated and identified from the roots and rhizomes of the
kava plant: Flavokawain A (FKA), Flavokawain B (FKB), and Flavokawain C (FKC).[1][7] FKAis
the most abundant, constituting approximately 0.46% of kava extracts, followed by FKB
(0.015%) and FKC (0.012%).[1] All three share a 2'-hydroxy-4',6'-dimethoxychalcone
backbone, differing only in the substitution at the R-4 position of the B-ring.[1]

Property Flavokawain A Flavokawain B Flavokawain C
Molecular Formula C18H180s C17H1604 C17H160s
Molecular Weight 314.33 g/mol 284.31 g/mol 300.31 g/mol
Physical Appearance Yellow Crystalline Yellow Crystalline Yellow Crystalline
Melting Point 111-115°C 96-98°C 185-188°C
4-methoxy-2'-hydroxy- 4-hydroxy-2'-hydroxy-
) Y Y Y 2'-hydroxy-4',6'- Y Y Y Y
Chemical Structure 4'6'- ] 4'6'-
) dimethoxychalcone )
dimethoxychalcone dimethoxychalcone

Table 1: Summary of the physicochemical properties of Flavokawain A, B, and C.[1]

Bioactivities and Mechanisms of Action
Flavokawain A (FKA)

Flavokawain A has demonstrated significant anti-inflammatory, anti-cancer, and antioxidant
activities.

2.1.1 Anti-Inflammatory Activity

FKA effectively suppresses inflammatory responses in cellular models. In lipopolysaccharide
(LPS)-stimulated RAW 264.7 macrophages, FKA inhibits the production of nitric oxide (NO) and
prostaglandin E2 (PGE-z) by downregulating the expression of inducible nitric oxide synthase
(INOS) and cyclooxygenase-2 (COX-2).[1][6] This action is mediated through the inhibition of
multiple key signaling pathways.
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FKA blocks the activation of Nuclear Factor-kappa B (NF-kB) and Activator Protein-1 (AP-1),
two critical transcription factors that regulate the expression of pro-inflammatory genes.[6]
Upstream of this, FKA inhibits the phosphorylation and activation of c-Jun N-terminal kinase
(JNK) and p38 Mitogen-Activated Protein Kinase (MAPK).[1][6] It also suppresses the
expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-a),
Interleukin-1 beta (IL-1), and Interleukin-6 (IL-6).[1][5] Furthermore, FKA's anti-inflammatory
effects have been linked to the regulation of the PI3K/Akt signaling pathway.[8]
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Fig. 1. FKA Anti-Inflammatory Signaling Pathway.

© 2025 BenchChem. All rights reserved. 3/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5660732/
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://pmc.ncbi.nlm.nih.gov/articles/PMC5660732/
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://www.researchgate.net/publication/349492755_Flavokawain_C_exhibits_anti-tumor_effects_on_in_vivo_HCT_116_xenograft_and_identification_of_its_apoptosis-linked_serum_biomarkers_via_proteomic_analysis
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.benchchem.com/product/b15591808?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2.1.2 Anti-Cancer Activity

FKA exhibits potent anti-cancer effects, particularly in bladder cancer models.[2] Its mechanism
is dependent on the p53 tumor suppressor status of the cancer cells. In p53 wild-type bladder
cancer cells (e.g., RT4), FKA induces a G1 phase cell cycle arrest.[9] This is achieved by
increasing the expression of cell cycle inhibitors p21 and p27, which in turn inhibits cyclin-
dependent kinase 2 (CDK2) activity.[9]

Conversely, in p53-mutant bladder cancer cells (e.g., T24), FKA induces a G2/M arrest.[9] FKA
also triggers mitochondria-dependent apoptosis in T24 cells, characterized by the loss of
mitochondrial membrane potential and the release of cytochrome c into the cytosol.[2][4] This
process is dependent on the pro-apoptotic protein Bax and involves the cleavage and
activation of caspase-9 and caspase-3, leading to PARP cleavage and programmed cell death.
[1][4] FKA also downregulates the expression of key inhibitor of apoptosis proteins (IAPs) such
as XIAP and survivin.[2][4]
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Fig. 2: FKA-Induced Apoptosis Pathway in T24 Cells.
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2.1.3 Antioxidant Activity

Both FKA and FKB activate key cellular stress response pathways. In HepG2 human
hepatocyte cells, FKA activates the transcription factor Nrf2, which upregulates the expression
of antioxidant genes like HMOX1 and GCLC, leading to a significant increase in total
glutathione levels.[4] This Nrf2 activation confers protection against oxidative stress;
pretreatment with FKA mitigates cell death induced by a subsequent challenge with hydrogen
peroxide.[4] FKA also activates Heat Shock Factor 1 (HSF1), a key regulator of the heat shock
or cellular stress response.[4]

ICso [ ECso0 /
Bioactivity (FKA) Cell Line Effective Reference
Concentration

) ) ) T24, EJ, RT4 25 pg/mL caused 80-
Anti-Proliferation o [8]
(Bladder) 95% inhibition

. ICs0 = 9.5 pg/mL (=30
Colony Formation T24 (Bladder) M) [4]
u

Nrf2 Activation HepG2 (Liver) ECs0=14.1+1.3 uM [10]

2-30 UM suppressed
Anti-Inflammation Primary Splenocytes pro-inflammatory [5]

cytokines

Table 2: Quantitative Bioactivity Data for Flavokawain A.

Flavokawain B (FKB)

Flavokawain B is a potent cytotoxic and anti-inflammatory agent, though its bioactivity is
sometimes associated with potential hepatotoxicity.

2.2.1 Anti-Cancer Activity

FKB is cytotoxic to a broad range of cancer cell lines, including osteosarcoma, synovial
sarcoma, colon cancer, and oral squamous carcinoma.[1][11][12][13] A primary mechanism of
FKB is the induction of G2/M phase cell cycle arrest.[11][14] This is accomplished by

© 2025 BenchChem. All rights reserved. 6/16 Tech Support


https://www.researchgate.net/publication/355152376_Isolation_and_characterization_of_a_new_chalcone_from_the_leaves_of_Heteropyxis_natalensis
https://www.researchgate.net/publication/355152376_Isolation_and_characterization_of_a_new_chalcone_from_the_leaves_of_Heteropyxis_natalensis
https://www.researchgate.net/publication/355152376_Isolation_and_characterization_of_a_new_chalcone_from_the_leaves_of_Heteropyxis_natalensis
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.researchgate.net/publication/355152376_Isolation_and_characterization_of_a_new_chalcone_from_the_leaves_of_Heteropyxis_natalensis
https://www.mdpi.com/1420-3049/28/22/7576
https://www.researchgate.net/publication/349492755_Flavokawain_C_exhibits_anti-tumor_effects_on_in_vivo_HCT_116_xenograft_and_identification_of_its_apoptosis-linked_serum_biomarkers_via_proteomic_analysis
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-with-propidium-iodide-staining
https://pubmed.ncbi.nlm.nih.gov/11830162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9420912/
https://pubmed.ncbi.nlm.nih.gov/11830162/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0003931_KHC3011_HumanTNFalpha_ELISA_PI.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

decreasing the levels of key cell cycle proteins cdc2, cyclin B1, and cdc25c, while increasing
the level of the inhibitory kinase Myt1.[1][11]

FKB is a powerful inducer of apoptosis through both the extrinsic (death receptor) and intrinsic
(mitochondrial) pathways.[14][15] It activates initiator caspases-8 and -9, as well as the
executioner caspase-3/7.[11][14] FKB modulates the Bcl-2 family of proteins, down-regulating
anti-apoptotic members like Bcl-2 and survivin, while up-regulating pro-apoptotic members
such as Bax, Puma, and Fas.[11][14] This dual action leads to efficient execution of the
apoptotic program.
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Fig. 3: FKB Anti-Cancer Mechanisms.

2.2.2 Anti-Inflammatory Activity & Hepatotoxicity

Similar to FKA, FKB demonstrates anti-inflammatory properties in LPS-stimulated RAW 264.7
cells, inhibiting the production of NO, PGE-z, and TNF-a.[1] It achieves this by preventing the
degradation of the inhibitory subunit IkBa, thereby blocking the activation and nuclear
translocation of NF-kB.[1]

FKB's potential for clinical use is complicated by concerns about hepatotoxicity.[4] In HepG2
liver cells, FKB caused significant cell death with an I1Cso of 23.2 uM, whereas FKA was not
toxic up to 100 uM.[10] However, some argue that the concentration of FKB in typical kava
extracts is too low to cause liver injury, and that toxicity cases may be due to contamination or
other factors.[1]

. . . . ICso0 | Effective
Bioactivity (FKB) Cell Line . Reference
Concentration

Cytotoxicity HepG2 (Liver) ICs0=23.2+£0.8 uM [10]
SYO-1 (Synovial ICso0 = 2.0 ug/mL (=7

Cytotoxicity (5 HO ( [16]
Sarcoma) M)

o HS-SY-II (Synovial ICs0 = 2.5 pg/mL (=8.8
Cytotoxicity [16]
Sarcoma) M)

, , _ 5-20 pg/mL (17.6-70.4
Anti-Proliferation KB (Oral Squamous) M) [13]
H
Anti-Inflammation RAW 264.7
ICs50=9.8 uM [1]
(NO) (Macrophage)

Table 3: Quantitative Bioactivity Data for Flavokawain B.

Flavokawain C (FKC)

Flavokawain C has been primarily investigated for its anti-cancer properties, showing efficacy
against bladder, liver, and colon cancer cell lines.[1]
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2.3.1 Anti-Cancer Activity

In bladder cancer cells (T24, RT4, EJ), FKC induces an anti-proliferative and apoptotic state at
low micromolar concentrations.[1] In HCT 116 human colon carcinoma cells, FKC induces S-
phase cell cycle arrest and apoptosis.[17] The apoptotic mechanism involves the disruption of
the mitochondrial membrane potential, release of cytochrome c, and activation of endoplasmic
reticulum (ER) stress, evidenced by the elevation of the GADD153 protein.[17][18] FKC's
effects in HCT 116 cells are also associated with the modulation of MAPK and Akt signaling
pathways, specifically increasing the phosphorylation of ERK1/2 while reducing phosphorylated
Akt.[17]

. . . ICso | Effective
Bioactivity (FKC) Cell Line . Reference
Concentration

_ . , T24, RT4, EJ
Anti-Proliferation ICs0 <17 uM [1]
(Bladder)
Anti-Proliferation L02, HepG2 (Liver) ICs0 < 60 uM [1]
Cytotoxicity HCT 116 (Colon) ICs0 = 50 uM [17]

Table 4: Quantitative Bioactivity Data for Flavokawain C.

Experimental Methodologies

The following sections provide detailed protocols for the extraction and biological evaluation of
kava chalcones, synthesized from methods reported in the scientific literature.[4][7][11][19][20]

Extraction and Isolation of Flavokawains

This protocol describes a general method for the extraction and purification of flavokawains
from dried kava root powder.
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Fig. 4. General Workflow for Flavokawain Extraction.

© 2025 BenchChem. All rights reserved. 10/16 Tech Support


https://www.benchchem.com/product/b15591808?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Extraction: Macerate dried, powdered kava root (e.g., 100 g) with a suitable solvent such as
acetone or ethanol (e.g., 1 L) at room temperature for 24-48 hours with occasional agitation.
Alternatively, use sonication for 1-2 hours to enhance extraction efficiency.[7]

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper.
Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at 40°C
to yield a crude extract.

Column Chromatography: Apply the crude extract to a silica gel (60-120 mesh) column
packed in hexane.

Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane
and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl
acetate).

Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer
Chromatography (TLC) using a hexane:ethyl acetate mobile phase. Visualize spots under
UV light (254 nm).

Purification: Pool the fractions containing the compounds of interest (FKA, FKB, FKC) and
re-chromatograph if necessary to achieve high purity. Concentrate the purified fractions to
dryness to obtain the crystalline chalcones.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of flavokawains on cancer cell lines.[7][8]

o Cell Seeding: Seed cells (e.g., T24, HCT 116, 143B) in a 96-well plate at a density of 5,000-
10,000 cells/well in 100 pL of appropriate culture medium. Incubate for 24 hours at 37°C, 5%
COa..

Compound Treatment: Prepare serial dilutions of the flavokawain stock solution (dissolved in
DMSO) in culture medium. Replace the medium in the wells with 100 pL of medium
containing the desired flavokawain concentrations. Include a vehicle control (DMSO) and a
no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

e MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well.
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Incubation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

Solubilization: Carefully remove the medium and add 100 pL of DMSO to each well to
dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15
minutes.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine
the 1Cso value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis

This protocol details the detection of specific proteins in cell lysates to study signaling
pathways.[15][20]

Sample Preparation: Culture and treat cells with flavokawains as required. Wash cells with
ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford protein assay.

SDS-PAGE: Mix 20-30 pg of protein from each sample with Laemmli sample buffer and heat
at 95°C for 5 minutes. Load the samples onto an SDS-polyacrylamide gel and perform
electrophoresis to separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane using a wet or semi-dry transfer system.

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-
Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-
specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-
NF-kB, anti-caspase-3, anti-Bax) diluted in blocking buffer overnight at 4°C with gentle
agitation.

© 2025 BenchChem. All rights reserved. 12 /16 Tech Support


https://www.bosterbio.com/protocol-and-troubleshooting/western-blot-protocol
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6376.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with
an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane again three times with TBST. Apply an enhanced
chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or
X-ray film.

Cell Cycle Analysis by Propidium lodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle
after treatment with flavokawains.[1][19]

o Cell Treatment and Harvesting: Seed cells in 6-well plates, treat with flavokawains for the
desired time, and harvest both adherent and floating cells.

» Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70%
ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

» Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS.

* RNase Treatment: Resuspend the pellet in PBS containing RNase A (100 pg/mL) and
incubate for 30 minutes at 37°C to degrade RNA.

e Propidium lodide Staining: Add Propidium lodide (PI) staining solution to a final
concentration of 50 pg/mL.

o Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is
measured by detecting the fluorescence of PI, allowing for the quantification of cells in the
GO0/G1, S, and G2/M phases.

Conclusion and Future Directions

The natural chalcones from the kava plant—Flavokawain A, B, and C—represent a promising
class of bioactive molecules with significant therapeutic potential. Their ability to modulate
critical cellular pathways involved in inflammation and cancer positions them as valuable lead
compounds for drug development. FKA's potent anti-inflammatory and Bax-dependent pro-
apoptotic activities, FKB's broad-spectrum cytotoxicity against various cancers, and FKC's
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efficacy in colon and bladder cancer models highlight the diverse and powerful nature of these
compounds.

While preclinical data is robust, further research is necessary. Future studies should focus on
comprehensive in vivo efficacy and safety profiling, including more detailed investigations into
the hepatotoxicity concerns surrounding FKB. Elucidating the pharmacokinetic and
pharmacodynamic properties of all three flavokawains is crucial for translating these promising
laboratory findings into clinical applications. The development of synthetic analogs may also
offer opportunities to enhance potency and improve safety profiles, ultimately paving the way
for novel chalcone-based therapies for inflammatory diseases and cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11830162/
https://pubmed.ncbi.nlm.nih.gov/11830162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9420912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9420912/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0003931_KHC3011_HumanTNFalpha_ELISA_PI.pdf
https://www.bosterbio.com/protocol-and-troubleshooting/western-blot-protocol
https://www.protocols.io/view/bite-xenograft-protocol-x54v911qg3eq/v1
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.researchgate.net/publication/11530656_Kavalactones_from_Piper_methysticum_and_their_C-13_NMR_spectroscopic_analyses
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://sites.medschool.ucsd.edu/research/moores/shared-resources/flow-cytometry/protocols/Pages/cell-cycle-with-pi.aspx
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6376.pdf
https://www.benchchem.com/product/b15591808#natural-chalcones-from-kava-plant-and-their-bioactivities
https://www.benchchem.com/product/b15591808#natural-chalcones-from-kava-plant-and-their-bioactivities
https://www.benchchem.com/product/b15591808#natural-chalcones-from-kava-plant-and-their-bioactivities
https://www.benchchem.com/product/b15591808#natural-chalcones-from-kava-plant-and-their-bioactivities
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15591808?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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